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For Researchers, Scientists, and Drug Development Professionals

Abstract
Peraquinsin (CAS No: 35265-50-0) is a novel small molecule identified as a potent activator of

MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the p38 MAPK signaling

cascade. This technical guide provides a comprehensive overview of the available information

on Peraquinsin, including its discovery, a putative synthesis pathway, and its proposed

mechanism of action. Due to the limited publicly available data, this document synthesizes

information from patent literature, chemical supplier databases, and related scientific research

to offer a detailed account for research and drug development purposes.

Discovery and Background
Information regarding the specific discovery of Peraquinsin, including the date, institution, and

individual researchers, is not extensively detailed in publicly accessible scientific literature.

However, the compound is prominently featured in patent literature related to novel therapeutic

agents. The primary inventor associated with the development of Peraquinsin and its

applications is Dr. Katya Tsaioun, a recognized expert in in vitro methods in drug development.

Further details surrounding the initial synthesis and discovery are likely contained within the

primary patent filing, WO2022104097A2, which focuses on MK2 activating compounds for the

treatment of vascular leak and endothelial barrier disorders.
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Synthesis Pathway
A detailed, peer-reviewed synthesis protocol for Peraquinsin has not been published in

academic journals. However, based on information from chemical suppliers and general

synthetic routes for analogous quinazolinone derivatives, a plausible synthesis pathway can be

postulated.

The synthesis likely commences from 2-amino-4,5-dimethoxybenzoic acid. A potential synthetic

route is outlined below. It is important to note that this is a proposed pathway and may not

reflect the exact process used for the scaled production of Peraquinsin.

Proposed Synthesis Workflow:
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Caption: Proposed workflow for the synthesis of Peraquinsin.

Experimental Protocols (Hypothesized)
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The following are hypothesized experimental protocols based on the synthesis of similar

quinazolinone compounds. These should be considered illustrative and would require

optimization.

Step 1: Synthesis of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (Intermediate D)

To a solution of 2-amino-4,5-dimethoxybenzoic acid (A) in a suitable aprotic solvent (e.g.,

dioxane), chloroacetyl chloride (B) is added dropwise at 0°C.

The reaction mixture is stirred at room temperature for 2-4 hours.

The solvent is removed under reduced pressure, and the residue is then heated with

formamide (C) at 150-160°C for 4-6 hours to effect cyclization.

The crude product is cooled, and the resulting solid is collected by filtration, washed with

water, and dried to yield the intermediate 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-

one (D).

Step 2: Synthesis of Peraquinsin (G)

A mixture of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D), 1-(2-

methoxyphenyl)piperazine (E), and a non-nucleophilic base (e.g., potassium carbonate) in a

polar aprotic solvent (e.g., acetonitrile or DMF) is heated at reflux for 8-12 hours.

The reaction is monitored by thin-layer chromatography (TLC) for completion.

Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by column chromatography on silica gel to afford Peraquinsin
(G).

Quantitative Data
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As of the latest available information, specific quantitative data from peer-reviewed

publications, such as detailed reaction yields, spectroscopic data (¹H NMR, ¹³C NMR, MS), and

biological activity metrics (EC50 for MK2 activation, IC50 for antihypertensive effects), are not

publicly available. Chemical suppliers list the molecular formula as C₂₃H₂₈N₄O₄ and the

molecular weight as 424.50 g/mol .

Parameter Value Source

Molecular Formula C₂₃H₂₈N₄O₄ Chemical Suppliers

Molecular Weight 424.50 g/mol Chemical Suppliers

CAS Number 35265-50-0 Chemical Suppliers

Mechanism of Action: MK2 Activation and Signaling
Pathway
Peraquinsin is characterized as an activator of MK2. MK2 is a serine/threonine kinase that is a

downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is a critical regulator of

cellular responses to stress and inflammation.

MK2 Signaling Pathway:
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Caption: The p38/MK2 signaling pathway and the proposed point of intervention for

Peraquinsin.
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Activation of p38 MAPK by cellular stressors leads to the phosphorylation and subsequent

activation of MK2. Activated MK2 then phosphorylates a variety of downstream substrates,

including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate

processes such as cytokine production, cell migration, and the integrity of the endothelial

barrier. The precise mechanism by which Peraquinsin activates MK2 is not yet elucidated in

the public domain. It may act as an allosteric activator or modulate the interaction of MK2 with

its upstream kinase, p38 MAPK.

Therapeutic Potential
The primary therapeutic application for Peraquinsin, as outlined in patent literature, is in the

treatment of conditions associated with vascular leakage and compromised endothelial barrier

function. Its role as an antihypertensive agent is also noted. By activating MK2, Peraquinsin
may enhance the stability of the endothelial barrier, suggesting its potential utility in treating

diseases such as sepsis, acute respiratory distress syndrome (ARDS), and certain

inflammatory conditions.

Conclusion
Peraquinsin represents a promising new chemical entity with a novel mechanism of action

centered on the activation of MK2. While detailed information regarding its discovery and

synthesis is not yet widely available in the public domain, the existing data points to its

significant therapeutic potential in treating a range of disorders characterized by endothelial

dysfunction. Further research and publication of preclinical and clinical data are anticipated to

provide a more complete understanding of its pharmacological profile and clinical utility. This

guide will be updated as more information becomes publicly available.

To cite this document: BenchChem. [Peraquinsin: A Technical Deep Dive into its Discovery,
Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496535#peraquinsin-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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